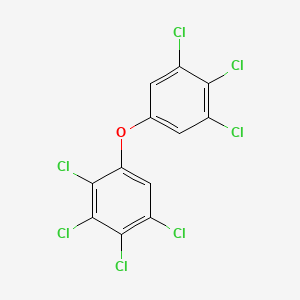

2,3,3',4,4',5,5'-Heptachlorodiphenyl ether

Description

Overview of Polyhalogenated Diphenyl Ethers (PHDEs) as Environmental Contaminants

Classification and General Characteristics of PHDEs

Polyhalogenated diphenyl ethers are characterized by a diphenyl ether core structure (two benzene (B151609) rings linked by an oxygen atom) where hydrogen atoms have been replaced by halogen atoms, typically chlorine or bromine. The number and position of these halogen atoms give rise to a large number of individual compounds known as congeners. PHDEs are generally lipophilic (fat-soluble) and hydrophobic (water-repelling), properties that contribute to their tendency to accumulate in the fatty tissues of organisms and persist in the environment.

Historical Context of Production and Industrial Applications

The production and use of chlorinated diphenyl ethers began in the early 20th century. They were utilized in a variety of industrial applications, including as heat transfer fluids, dielectrics in capacitors and transformers, and as flame retardants. Polychlorinated biphenyls (PCBs), which have a similar structure, were also used in these applications. The widespread use and improper disposal of these compounds have led to their ubiquitous presence in the environment. The manufacture of PCBs was banned in the United States in 1979 due to their environmental persistence and adverse health effects. ca.gov

Structural Similarities to Other Persistent Organic Pollutants (POPs)

PHDEs share a striking structural resemblance to other major classes of persistent organic pollutants, most notably polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). The core structure of two phenyl rings is a common feature. In PCBs, the two rings are directly linked by a carbon-carbon bond, whereas in PHDEs and PBDEs, they are connected by an oxygen atom. This structural similarity is a key determinant of their similar physicochemical properties and environmental behavior, including their persistence and tendency to bioaccumulate. The number and position of the halogen atoms on the phenyl rings influence the specific properties and toxicological profile of each congener.

Specific Focus on 2,3,3',4,4',5,5'-Heptachlorodiphenyl Ether

Position within the Polyhalogenated Diphenyl Ether Congener Family

This compound is a specific congener within the broader family of polychlorinated diphenyl ethers. More commonly, it is identified as a polychlorinated biphenyl (B1667301) (PCB) congener, designated as PCB 189 . ca.govnih.gov Its chemical structure consists of a biphenyl backbone with seven chlorine atoms attached at the 2,3,3',4,4',5,5' positions. The IUPAC name for this compound is 1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenyl)benzene. nih.gov

Relevance as a Representative Polyhalogenated Diphenyl Ether Congener in Academic Research

Physicochemical Properties of this compound (PCB 189)

The following table summarizes key physicochemical properties of this compound (PCB 189). These properties are crucial for understanding its environmental fate and transport.

| Property | Value | Unit |

| Molecular Formula | C₁₂H₃Cl₇ | |

| Molecular Weight | 395.3 | g/mol |

| CAS Number | 39635-31-9 | |

| Melting Point | 142 | °C |

| Boiling Point | 423 | °C |

| Water Solubility | 1.91 x 10⁻⁹ | g/L |

| Vapor Pressure | 4.38 x 10⁻⁷ | Pa |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.54 | |

| Henry's Law Constant | 8.32 x 10⁻⁶ | atm·m³/mol |

Environmental Occurrence

Due to its persistence and lipophilic nature, this compound (PCB 189) is found in various environmental compartments, often accumulating in sediments and aquatic organisms.

Sediment

Sediments act as a major sink for hydrophobic compounds like PCB 189. Studies have reported its presence in marine and freshwater sediments. For example, in the Southern Ligurian Sea, PCB 189 was one of the heptachlorobiphenyl congeners included in a study of persistent organic pollutants in sediments. While specific concentrations for PCB 189 were not detailed individually in the available abstract, the study highlights the presence of this class of compounds in marine sediments. Another study on the Beiluo River in China found total PCB concentrations in sediments ranging from 0.12 to 1.25 ng/g. nih.gov Generally, sediment concentrations of total PCBs can range from less than 0.1 ppm to over 2.5 ppm in contaminated areas. epa.gov

Biota

The bioaccumulative nature of PCB 189 leads to its detection in various organisms, particularly those higher up in the food chain. It has been identified in fish and other aquatic biota. A study of persistent organic pollutants in the biota of Guanabara Bay, Brazil, included the analysis of various PCB congeners. wikipedia.org In Scotland's marine assessment, PCB concentrations in biota (mussels and fish liver) were found to be above background levels. gov.scot The concentration of PCBs in aquatic organisms is influenced by factors such as the organism's lipid content, trophic level, and the level of contamination in their habitat.

Biotransformation

The biotransformation of polychlorinated biphenyls is a complex process that is highly dependent on the specific congener. The metabolism of PCBs is a critical factor in determining their persistence and potential for toxicity. Generally, less chlorinated PCBs are more susceptible to metabolism than highly chlorinated congeners like PCB 189.

The primary route of PCB metabolism involves oxidation by cytochrome P450 enzymes, which can lead to the formation of hydroxylated metabolites (OH-PCBs). These hydroxylated metabolites can be more water-soluble and thus more easily excreted from the body. However, some of these metabolites can also exhibit their own toxic effects. For some PCB congeners, metabolism can proceed through an arene oxide intermediate. nih.gov

Specific studies on the biotransformation of 2,3,3',4,4',5,5'-heptachlorobiphenyl (B1195062) (PCB 189) are limited in the readily available literature. However, research on similar highly chlorinated PCBs suggests that their metabolism is generally slow. The half-life of PCB 189 in the human body has been estimated to be significant, contributing to its bioaccumulation. researchgate.net

Analytical Methods

The detection and quantification of this compound (PCB 189) in environmental samples typically involve sophisticated analytical techniques due to the complexity of the matrices and the low concentrations at which it is often found.

The most common and effective method for the analysis of PCBs is gas chromatography coupled with mass spectrometry (GC-MS) . nih.govcdc.gov This technique allows for the separation of individual PCB congeners and their unambiguous identification and quantification.

Key steps in the analytical process for PCB 189 include:

Extraction: The first step involves extracting the PCBs from the sample matrix (e.g., sediment, tissue) using organic solvents. Common extraction techniques include Soxhlet extraction and accelerated solvent extraction. thermofisher.com

Cleanup: The sample extracts often contain a complex mixture of compounds that can interfere with the analysis. Therefore, a cleanup step is necessary to remove these interferences. This is typically achieved using techniques such as column chromatography with adsorbents like silica (B1680970) gel or Florisil. epa.gov

Instrumental Analysis: The cleaned-up extract is then injected into a gas chromatograph. The GC separates the different PCB congeners based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated congeners then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for precise identification and quantification. High-resolution mass spectrometry (HRMS) can be used for even greater selectivity and sensitivity.

The use of isotopically labeled internal standards is crucial for accurate quantification, as it helps to correct for any losses of the target analyte during the sample preparation and analysis process. epa.gov

Research Significance and Scope of Investigation for Polyhalogenated Diphenyl Ethers

The research significance of Polyhalogenated Diphenyl Ethers, including the heptachloro- congener, stems from their status as persistent, bioaccumulative, and potentially toxic environmental contaminants. nih.govnih.gov The scientific investigation into this class of compounds is driven by their structural resemblance to PCBs and PCDFs, which are known to pose risks to environmental and human health. nih.govtandfonline.com

Key areas of research significance include:

Environmental Presence and Persistence: PCDEs are recognized as widespread environmental pollutants. nih.gov They have been detected in various environmental matrices, including water, soil, sediment, and air. nih.govencyclopedia.pub Their chemical structure makes them resistant to degradation, allowing them to persist in the environment for long periods. nih.gov

Bioaccumulation and Biomagnification: Like other lipophilic (fat-soluble) persistent organic pollutants, PCDEs have a tendency to accumulate in the fatty tissues of living organisms. nih.gov This leads to the potential for biomagnification, where their concentration increases at successively higher levels in the food chain. nih.gov PCDE residues have been identified in fish, wildlife, and human adipose tissues. tandfonline.comtandfonline.com

Long-Range Transport: Due to their physical and chemical properties, certain PCDEs can undergo long-range atmospheric transport, leading to their presence in ecosystems far from their original sources. nih.gov

Toxicological Potential: Investigations into the toxicology of PCDEs indicate that they can elicit a range of biochemical responses in laboratory animals. tandfonline.comtandfonline.com The similarity of some PCDE congeners to dioxin-like compounds has prompted research into their potential to activate the aryl hydrocarbon receptor (AhR), a mechanism associated with a variety of toxic effects. nih.gov

Precursors to Other Pollutants: There is scientific concern that PCDEs can serve as precursors to the formation of the more toxic PCDFs through processes like photolytic reactions in the environment. tandfonline.com

The scope of investigation for PCDEs involves analytical surveys to determine their levels in the environment and in biological samples, toxicological studies to understand their potential health effects, and research into their environmental fate and degradation pathways. nih.govnih.gov While much of the research has focused on the more abundant or commercially relevant polybrominated diphenyl ethers (PBDEs) used as flame retardants, the chlorinated congeners remain a subject of significant scientific interest due to their unintentional formation and environmental distribution. oup.com

Structure

3D Structure

Properties

CAS No. |

83992-72-7 |

|---|---|

Molecular Formula |

C12H3Cl7O |

Molecular Weight |

411.3 g/mol |

IUPAC Name |

1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenoxy)benzene |

InChI |

InChI=1S/C12H3Cl7O/c13-5-1-4(2-6(14)9(5)16)20-8-3-7(15)10(17)12(19)11(8)18/h1-3H |

InChI Key |

JUHPMUOWCYBMEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Environmental Occurrence, Distribution, and Fate of Polyhalogenated Diphenyl Ethers

Sources and Pathways of Environmental Release

The release of PCDEs into the environment stems from both direct and indirect sources, spanning their entire lifecycle from production to disposal.

Historically, PCDEs were utilized in various industrial applications, including as flame retardants, hydraulic fluids, electric insulators, lubricants, and plasticizers throughout the 20th century. nih.gov Emissions can occur during the manufacturing of these compounds and the products that contain them. Furthermore, PCDEs are generated as unintentional by-products during the synthesis of commercial chlorophenols, which are important intermediates in the chemical industry. nih.gov They can also be formed and released during the incineration of municipal waste. nih.gov

Similar to their brominated counterparts (Polybrominated Diphenyl Ethers, or PBDEs), PCDEs used as flame retardants and plasticizers can be released from a wide array of consumer products. These items include plastics, textiles, furniture with foam cushioning, and electrical equipment like computers and televisions. acs.orgepa.govwa.gov Since these additives are not chemically bound to the polymer matrix of the products, they can migrate out over time, entering the surrounding environment, particularly indoor air and dust. acs.orgepa.gov

The disposal of products containing PCDEs is a significant pathway for environmental release. Landfills receiving municipal solid waste, which includes discarded electronics, furniture, and plastics, are major reservoirs for these compounds. nih.govresearchgate.net Over time, PCDEs can be released from these disposed products.

Electronic waste (e-waste) represents a particularly concentrated source of halogenated flame retardants. nih.govwho.int Informal and crude e-waste recycling activities, such as open burning, heating, and acid leaching to recover valuable metals, can release a host of toxic substances, including PCDEs, into the environment. nih.govwho.int Leachate from both municipal and e-waste landfills can become contaminated with these compounds, posing a risk to soil and water resources. researchgate.netmdpi.com The incineration of plastic waste is another potential source of PCDE release. nih.gov

PCDEs present in contaminated soils, sediments, and waste sites can re-enter the environment through volatilization and leaching. Vapor loss from soil surfaces is a recognized fate mechanism for similar compounds like PCBs, with the rate of volatilization being influenced by factors such as temperature and the degree of chlorination. epa.govepa.gov Although the rate may be slow, the persistence of these compounds means that volatilization can be a significant source of atmospheric contamination over time. epa.gov Leaching from contaminated soils and landfills can transport PCDEs into groundwater and surrounding surface waters, with the process potentially accelerated by the presence of organic solvents in the waste matrix. epa.govnih.gov

Global and Regional Environmental Distribution

As persistent and mobile pollutants, PCDEs have achieved a global distribution, with their presence confirmed in various environmental compartments far from their original sources. nih.gov

PCDEs are widely detected in essential abiotic matrices across the globe, including air, water, soil, and sediments. nih.gov Their ability to adsorb to particles facilitates their transport in the atmosphere and water systems. epa.gov The concentrations of total PCDEs can vary dramatically, from remote background areas to highly contaminated industrial and waste disposal sites. nih.gov

A review of scientific literature reveals the widespread detection of PCDEs in various environmental media. nih.gov The table below summarizes the range of total PCDE concentrations found in abiotic matrices.

| Environmental Matrix | Reported Concentration Range of Total PCDEs | Source |

|---|---|---|

| Water | 0.351–1800 ng/L | nih.gov |

| Sediment | 0–3,980,000 ng/g dry weight (dw) | nih.gov |

| Soil | <38–6800 ng/g dw | nih.gov |

| Atmosphere | 8.75 × 10⁻³ – 1.15 × 10³² pg/m³ | nih.gov |

Detection in Biotic Matrices (e.g., fish, marine mammals, bird eggs, zooplankton, benthic invertebrates)

While specific quantitative data for the 2,3,3',4,4',5,5'-heptachlorodiphenyl ether congener in various organisms are not widely detailed in available literature, the general class of polychlorinated diphenyl ethers (PCDEs) is known to be lipophilic, leading to its accumulation in the fatty tissues of organisms and subsequent biomagnification through the food web. mdpi.com

Research on various PCDE congeners demonstrates their presence and accumulation in aquatic life. High lipophilicity makes these compounds readily susceptible to accumulation in organisms. mdpi.com Toxicokinetic studies in fish have shown high absorption rates for PCDEs, with bioconcentration factors (BCF) reaching between 1,001 and 32,000. mdpi.com Once absorbed by fish, such as brook trout (Salvelinus fontinalis), PCDEs are initially found in the blood and liver before redistributing to adipose tissue and muscle. mdpi.com

Biomagnification factors (BMF), which measure the increase in concentration of a substance from prey to predator, have been calculated for several PCDE congeners in aquatic food chains. For example, in a food chain involving mysids (Mysis relicta) and alewife (Alosa pseudoharengus), the BMFs for CDE 74 and CDE 99 were found to be 4.3 and 4.0, respectively, comparable to those of similar PCB congeners. mdpi.com

Biomagnification of PCDE Congeners in an Aquatic Food Chain

Data from a simulated food chain: Green Algae → Water Fleas → Zebrafish.

| PCDE Congener | Biomagnification Factor (BMF) (wet weight basis) | Biomagnification Factor (BMF) (lipid-normalized basis) |

|---|---|---|

| Congener Group (12 congeners studied) | 0.800 - 3.31 | 0.881 - 3.64 |

Long-Range Atmospheric and Oceanic Transport

Polychlorinated diphenyl ethers are acknowledged to possess the capacity for long-range environmental transport, allowing them to be detected in regions far from their original sources. nih.govwho.int This characteristic is shared with other persistent organic pollutants (POPs) like PCBs and PBDEs. nih.govnih.gov The transport occurs through complex cycles of deposition and revolatilization between different environmental media, including air, water, soil, and vegetation. ethz.ch

The potential for long-range transport is governed by a chemical's physicochemical properties. For PCDEs, the liquid-phase vapor pressure (PL) is a key parameter. The –log PL values for PCDEs range from 0.27 for monochlorinated congeners to 5.80 for the decachlorinated congener, a range comparable to that of PCBs. mdpi.com These values indicate that while higher chlorinated congeners are more likely to be adsorbed onto airborne particles, lower chlorinated congeners can be distributed in the gaseous phase, facilitating atmospheric transport. mdpi.com The predominance of lower-halogenated diphenyl ethers in remote sediments is considered an indicator of their arrival via long-range atmospheric transport. nih.gov

Transport via air is the most recognized pathway for the global distribution of these compounds. eurochlor.org Depending on atmospheric conditions, intercontinental transport can take from three to thirty days. eurochlor.org Additionally, oceanic currents can transport dissolved compounds over much longer timescales, potentially taking several years to move from mid-latitudes to the Arctic. eurochlor.org

Environmental Fate Processes

Degradation Pathways in Environmental Compartments

Photodegradation, or the breakdown of chemicals by light, is a significant environmental fate process for PCDEs. nih.gov Theoretical studies indicate that the direct photolysis of PCDEs can proceed through three main reaction pathways. researchgate.net

Photodechlorination : This is a primary pathway involving the cleavage of a carbon-chlorine (C-Cl) bond, which is the rate-determining step. This process results in the removal of chlorine atoms, producing lower-chlorinated diphenyl ethers. researchgate.net

C-O Bond Photodissociation : This pathway involves the breaking of the ether linkage (the carbon-oxygen bond) that connects the two phenyl rings. This cleavage can result in the formation of chlorobenzene (B131634) compounds. researchgate.net

PCDF Formation : Through an intramolecular reaction, PCDEs can cyclize to form polychlorinated dibenzofurans (PCDFs), which are themselves a class of toxic persistent organic pollutants. researchgate.netacs.org

The efficiency of photodegradation is related to the degree of chlorination. Studies on the analogous PBDEs show that higher halogenated congeners absorb light at longer wavelengths and degrade more rapidly than lower halogenated ones. acs.org Similarly, for PCDEs, the photoactivity is predicted to increase with a higher degree of chlorination. researchgate.net

While specific studies on the microbial biodegradation of this compound are scarce, the degradation processes for structurally similar PCBs and PBDEs provide insight into likely pathways. The biodegradation of highly halogenated compounds like PCDEs is often a two-stage process involving different microbial communities under different environmental conditions. wikipedia.org

The primary pathway for the anaerobic degradation of PBDEs is reductive debromination, where microbes use the compounds as electron acceptors, removing bromine atoms and creating lower-brominated congeners. researchgate.netomicsonline.org It is highly probable that PCDEs undergo a similar process of reductive dechlorination in anaerobic environments, such as deep sediments. This initial step is crucial because higher-chlorinated congeners are often resistant to aerobic breakdown. wikipedia.orgresearchgate.net

Following anaerobic dechlorination, the resulting lower-chlorinated diphenyl ethers may be susceptible to degradation by aerobic bacteria. ucanr.edu Aerobic bacteria that are capable of degrading PCBs often break the biphenyl (B1667301) structure and could potentially metabolize the dechlorinated PCDE intermediates, further breaking them down. wikipedia.orgucanr.edu

Other Abiotic Transformation Processes

While comprehensive data specifically for this compound is limited, the abiotic transformation of polychlorinated diphenyl ethers (PCDEs) in the environment is primarily governed by photolysis. PCDEs can undergo photodegradation, especially in the presence of sunlight, which can lead to the removal of chlorine atoms from the diphenyl ether structure. This process can result in the formation of lower-chlorinated congeners, which may have different environmental fates and toxicities. The rate and extent of photolysis are influenced by various environmental factors, including the intensity of solar radiation, the presence of photosensitizing substances like humic acids, and the environmental matrix (e.g., water, soil, or air). For instance, studies on related polychlorinated compounds have shown that degradation rates can be higher in alkaline conditions compared to acidic conditions. Reactive oxygen species, such as hydroxyl radicals and singlet oxygen, generated through photochemical processes in natural waters, can also contribute to the transformation of these persistent organic pollutants.

Partitioning and Sorption Behavior

The environmental distribution of this compound is significantly influenced by its partitioning and sorption characteristics. Due to its high hydrophobicity, this compound is expected to have a strong affinity for organic matter in soil, sediment, and wastewater sludge. This behavior is primarily governed by the compound's high octanol-water partition coefficient (Kow), which indicates a preference for partitioning into organic phases rather than remaining in the aqueous phase.

Table 1: Estimated Physicochemical Properties Influencing Partitioning and Sorption of Heptachlorodiphenyl Ethers

| Property | Estimated Value Range for Hepta-CDEs | Significance in Environmental Partitioning |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 6.5 - 7.5 | Indicates high hydrophobicity and a strong tendency to partition into organic matter and fatty tissues. |

| Water Solubility | Very Low (µg/L range) | Limits the concentration in the aqueous phase and promotes association with particulate matter. |

| Vapor Pressure | Low | Reduces the likelihood of volatilization from soil and water surfaces. |

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs

The lipophilic nature of this compound suggests a high potential for bioaccumulation in living organisms. cimi.org Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. cimi.org This occurs when the rate of uptake of the substance is greater than the rate of its elimination through metabolic processes or excretion. cimi.org

Trophic Transfer and Magnification Factors (TMFs)

Biomagnification, the process by which the concentration of a contaminant increases at successively higher levels in a food web, is a significant concern for highly chlorinated compounds like this compound. cimi.org Trophic Magnification Factors (TMFs) are used to quantify the extent of biomagnification in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. nih.govnih.gov

While specific TMFs for this compound are not widely reported, studies on similar persistent organic pollutants (POPs) have demonstrated that compounds with high log Kow values tend to biomagnify. researchgate.netnih.gov The TMF is calculated from the slope of the relationship between the log-transformed, lipid-normalized concentration of the chemical and the trophic level of the organisms in the food web. nih.govsemanticscholar.org The trophic level is often determined using stable nitrogen isotope analysis (δ¹⁵N). semanticscholar.org

Table 2: Trophic Magnification Factors (TMFs) for Related Polychlorinated and Polybrominated Compounds in Various Food Webs

| Compound Class | Congener/Mixture | Food Web Type | Reported TMF Range | Reference |

|---|---|---|---|---|

| PCBs | ΣPCBs | Estuarine | 1.52 | nih.gov |

| PCBs | Individual Congeners | Estuarine | 0.90 - 3.28 | nih.gov |

| PBDEs | ΣPBDEs | Estuarine | 1.17 | nih.gov |

| PBDEs | Individual Congeners | Estuarine | 0.46 - 1.66 | nih.gov |

Congener-Specific Bioaccumulation Potentials

The bioaccumulation potential of polychlorinated diphenyl ethers is congener-specific and is influenced by the number and position of chlorine atoms on the diphenyl ether molecule. nih.govepa.gov Generally, the bioaccumulation potential increases with the degree of chlorination up to a certain point. Highly chlorinated congeners, such as heptachlorodiphenyl ethers, are very hydrophobic and thus have a high affinity for lipids, leading to significant bioaccumulation in fatty tissues. acs.org

However, for very large and highly halogenated molecules, there can be a decrease in bioaccumulation efficiency due to reduced membrane permeability and slower uptake rates. The relationship between the biota-sediment accumulation factor (BSAF) and the octanol-water partition coefficient (Kow) for some POPs has been observed to be parabolic, where BSAFs increase with Kow up to a certain point and then decline. acs.org This suggests that while this compound is expected to be highly bioaccumulative, its uptake and accumulation kinetics may be complex.

Analytical Methodologies for Polyhalogenated Diphenyl Ethers

Sample Collection and Preparation Strategies

Accurate quantification of 2,3,3',4,4',5,5'-heptachlorodiphenyl ether begins with meticulous sample collection and preparation, designed to isolate the target analyte from complex matrices and remove interfering substances. cdc.gov

Environmental Matrices (e.g., air, water, soil, sediment, biota)

The strategies for collecting samples vary significantly depending on the environmental compartment being studied.

Air: Air samples are typically collected by actively pumping large volumes of air through a cartridge containing a sorbent material, such as polyurethane foam (PUF), which traps the target compounds.

Water: For water samples, the main procedures include initial filtration followed by solid-phase extraction (SPE), where large volumes of water are passed through a solid sorbent disk or cartridge that retains the PCDEs. mdpi.com

Soil and Sediment: Soil and sediment samples are generally collected as grab samples. These matrices are often complex and require intensive pretreatment to isolate the analytes.

Biota: Biological samples, such as fish tissue, bird eggs, marine mammals, and human fluids (serum, milk), require specialized collection protocols. nih.gov Due to the lipophilic (fat-loving) nature of PCDEs, they tend to accumulate in the fatty tissues of organisms.

Sample Pretreatment and Extraction Techniques (e.g., solvent extraction, novel extraction techniques like LLME, CPE, hollow fiber microextraction)

Extraction is a critical step to separate PCDEs from the sample matrix. cdc.gov A variety of techniques, ranging from classical to modern, are employed.

Solvent Extraction: Traditional methods like Soxhlet extraction and liquid-liquid extraction (LLE) are widely used. Soxhlet extraction is effective for solid samples like soil, sediment, and tissue, while LLE is used for aqueous samples like water and serum. cdc.govnih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods. nih.gov It is particularly effective for solid and semi-solid samples. nih.gov

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvents and sample, accelerating the extraction of analytes from the matrix. Focused microwave-assisted (FME) extraction has been shown to yield optimal recovery for organohalogen compounds from serum. nih.govnist.gov

Solid-Phase Extraction (SPE): SPE is a versatile technique used for both extraction and cleanup. cdc.gov It is commonly used for water samples and for preparing extracts from biological fluids. mdpi.comnih.gov

A comparison of various extraction methods for organohalogen compounds in serum highlights the advantages of modern techniques over traditional LLE. nih.govnist.gov

| Extraction Technique | Abbreviation | Principle | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction | LLE | Partitioning of analytes between two immiscible liquid phases. | Simple, well-established. |

| Solid-Phase Extraction | SPE | Analytes in a liquid sample are partitioned onto a solid sorbent, then eluted with a solvent. | Reduced solvent use, potential for automation, combines extraction and cleanup. nih.gov |

| Pressurized Liquid Extraction | PLE | Uses high temperature and pressure to increase extraction efficiency and speed. | Fast, automated, low solvent consumption. nih.gov |

| Microwave-Assisted Extraction | MAE | Microwave energy heats solvents to accelerate analyte transfer from the matrix. | Rapid extraction, reduced solvent volume. nih.govnist.gov |

Clean-up and Fractionation Methods

Following extraction, the sample extract contains the target analytes along with co-extracted interfering compounds, such as lipids, which must be removed before instrumental analysis. cdc.gov

Adsorption Chromatography: This is the most common cleanup technique, often employing columns packed with materials like silica (B1680970) gel, Florisil, or alumina. cdc.gov The polarity of the solvents is adjusted to selectively elute different fractions of compounds. Acid-treated silica (e.g., silica gel impregnated with sulfuric acid) is highly effective for destroying lipid interferences. researchgate.net

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is particularly effective for removing high-molecular-weight interferences like lipids from biota and soil extracts. cdc.gov

Multi-step Procedures: Often, a combination of cleanup steps is required. For instance, an extract might first undergo GPC for lipid removal, followed by column chromatography on silica or Florisil for further purification and fractionation. cdc.gov

Chromatographic Separation and Detection Techniques

The instrumental analysis of PCDEs relies almost exclusively on gas chromatography coupled with mass spectrometry, which allows for the separation and specific detection of individual congeners. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS) as the Primary Technique (e.g., capillary columns, congener-specific analysis, ECNI-GC/MS)

GC/MS is the standard and most common method for the determination of PCDEs in environmental samples. mdpi.com

Capillary Columns: Separation of the complex mixture of PCDE congeners is achieved using high-resolution capillary columns, typically with a non-polar stationary phase like a DB-5 type (5% phenyl-methylpolysiloxane). cdc.gov

Congener-Specific Analysis: Modern analytical methods focus on congener-specific analysis, which quantifies individual PCDE isomers, rather than analyzing them as a total mixture. epa.govepa.gov This is crucial because the toxicity and environmental behavior of PCDEs vary significantly between congeners. epa.gov

Ionization and Detection:

Electron Impact (EI): EI is a common ionization technique, but it may lack the required sensitivity for ultra-trace analysis when used with low-resolution mass spectrometers. fms-inc.com

Electron Capture Negative Ionization (ECNI): ECNI is a more sensitive technique for halogenated compounds like PCDEs. However, it can be less selective as it primarily monitors for the presence of the halogen (chlorine or bromine) and may not be as accurate for quantification with internal standards. fms-inc.com

Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode greatly enhances sensitivity and selectivity, allowing for the reliable detection of target congeners even in complex matrices. nih.govnih.gov

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/MS) for Enhanced Sensitivity and Selectivity

For the highest levels of performance, high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS) is the preferred technique. mdpi.com

Enhanced Selectivity: HRMS instruments can measure mass with very high accuracy, which allows them to distinguish between target analytes and interfering compounds that may have the same nominal mass. This is essential for congener-specific quantification in complex environmental and biological samples. fms-inc.comrsc.org

Superior Sensitivity: HRGC/HRMS provides the low detection limits necessary to quantify the ultra-trace levels of PCDEs often found in the environment. mdpi.comrsc.org This high sensitivity makes it the benchmark method for regulatory monitoring and human exposure studies. cdc.govnih.gov

| Technique | Principle | Key Features |

|---|---|---|

| GC/MS (Low Resolution) | Separates compounds by GC, detects by mass spectrometry. | Standard method; ECNI mode offers good sensitivity for halogenated compounds. mdpi.com |

| GC-MS/MS | Tandem mass spectrometry isolates a specific parent ion and detects characteristic product ions. | Highly selective and sensitive, excellent for complex matrices using MRM mode. nih.gov |

| HRGC/HRMS | High-resolution separation (GC) coupled with high-resolution mass analysis (MS). | "Gold standard" method; provides exceptional sensitivity and selectivity for ultra-trace, congener-specific analysis. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Time-of-Flight Mass Spectrometry (TOF-MS)

While gas chromatography (GC) is traditionally a common technique for the analysis of neutral polyhalogenated diphenyl ethers (PHDEs), liquid chromatography-mass spectrometry (LC-MS) offers distinct advantages, particularly for more polar or thermally labile metabolites. For a compound like this compound, LC-MS can be a powerful tool, often coupled with various ionization techniques and mass analyzers.

LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. The LC component separates the target analyte from other congeners and matrix components based on its physicochemical properties, such as polarity. Reversed-phase HPLC with a C18 column is frequently employed for this class of compounds.

The mass spectrometer component is responsible for detecting and quantifying the analyte. For PHDEs, ionization sources such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are utilized. researchgate.net

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass analysis method that has become increasingly prominent. colostate.edu Its principle is based on measuring the time it takes for an ion to travel a fixed distance after acceleration by an electric field. wikipedia.org Ions with a lower mass-to-charge ratio (m/z) travel faster and reach the detector sooner than heavier ions. wikipedia.org

Key advantages of TOF-MS in the analysis of environmental contaminants include:

High Mass Resolution: TOF analyzers can achieve high resolving power, enabling the differentiation of compounds with very similar molecular weights. colostate.edu

Mass Accuracy: The high accuracy of mass measurement allows for the determination of elemental composition, which greatly enhances confidence in compound identification.

High Speed: TOF-MS can acquire full mass spectra very rapidly, making it compatible with fast chromatography techniques. colostate.edu

A hybrid system, such as a quadrupole time-of-flight (Q-TOF) mass spectrometer, combines the selectivity of a quadrupole mass filter with the high-resolution capabilities of a TOF analyzer. nih.gov This allows for both precursor ion selection (MS) and fragmentation analysis (MS/MS), providing structural information and enhanced specificity. nih.gov

Advanced and Miniaturized Detection Systems (e.g., sensors, atmospheric pressure chemical ionization tandem mass spectrometry)

Advanced detection systems are pivotal for achieving the low detection limits required for monitoring PHDEs in the environment. Atmospheric Pressure Chemical Ionization (APCI) is a particularly relevant advanced ionization source for compounds like this compound.

APCI is a gas-phase ionization technique that is well-suited for the analysis of nonpolar to moderately polar compounds that are thermally stable. nationalmaglab.orgcreative-proteomics.com The process involves nebulizing the LC eluent into a heated chamber where the solvent and analyte are vaporized. A corona discharge needle creates reactant ions from the solvent vapor, which then transfer charge to the analyte molecules through chemical reactions. slideshare.net

Key features of APCI for PHDE analysis include:

Suitability for Less Polar Compounds: Unlike ESI, which is ideal for polar and ionic compounds, APCI is effective for neutral and less polar molecules like the target heptachlorodiphenyl ether. nationalmaglab.org

High Flow Rate Compatibility: APCI can handle higher LC flow rates compared to ESI, offering greater flexibility. creative-proteomics.com

Reduced Matrix Effects: In some cases, APCI can be less susceptible to ionization suppression from matrix components compared to ESI.

When coupled with tandem mass spectrometry (MS/MS), such as in a triple quadrupole instrument, APCI provides a highly selective and sensitive detection system. In MS/MS, a specific precursor ion of the target analyte is selected, fragmented, and a resulting characteristic product ion is monitored. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves detection limits.

Quality Assurance and Quality Control (QA/QC) in PHDE Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential to ensure the reliability and accuracy of data generated during the analysis of PHDEs at trace levels. researchgate.net A comprehensive QA/QC program encompasses all stages of the analytical process, from sample collection to final data reporting.

Key QA/QC measures include:

Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed alongside the samples to check for contamination introduced during the sample preparation and analysis steps. researchgate.net The presence of target analytes in the blank can indicate systemic contamination. nih.gov

Calibration: Multi-point calibration curves are generated using standards of known concentrations to establish the instrument's linear response range. nih.gov

Recovery Checks: The efficiency of the extraction and cleanup procedure is monitored by spiking samples with a known amount of a surrogate standard before extraction.

Certified Reference Materials (CRMs): Analyzing a CRM with a certified concentration of the target analyte helps to verify the accuracy of the entire analytical method.

Internal Standards and Isotope Dilution Methods

The use of internal standards is a cornerstone of accurate quantification in mass spectrometry. An internal standard is a compound that is chemically similar to the analyte but is not present in the sample. It is added at a known concentration to all samples, standards, and blanks before instrumental analysis.

For the highest level of accuracy, stable isotope-labeled internal standards are used in a technique called isotope dilution mass spectrometry (IDMS) . nih.gov In this method, a known amount of an isotopically enriched version of the target analyte (e.g., containing ¹³C) is added to the sample prior to extraction.

The key advantages of IDMS are:

Correction for Matrix Effects: The isotopically labeled standard co-elutes with the native analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.

Correction for Recovery Losses: Since the standard is added at the beginning, it accounts for any analyte loss during sample preparation, extraction, and cleanup steps. nih.gov

High Precision and Accuracy: IDMS is considered the "gold standard" for quantitative analysis in complex matrices, providing the highest possible analytical specificity. nih.gov

For the analysis of this compound, an ideal internal standard would be its ¹³C₁₂-labeled analogue. In the absence of this specific standard, labeled standards of other PHDEs or related compounds like polychlorinated biphenyls (PCBs) are often used.

Table 1: Examples of Internal Standards Used in Halogenated Compound Analysis This interactive table provides examples of internal standards commonly used in the analysis of related halogenated compounds, which could be applicable to PHDE analysis.

| Standard Type | Compound Name | Application Notes |

|---|---|---|

| Isotope-Labeled PBDE | ¹³C₁₂-BDE-183 (Hexabromodiphenyl ether) | Used for quantifying hexa- to hepta-BDE congeners. |

| Isotope-Labeled PBDE | ¹³C₁₂-BDE-209 (Decabromodiphenyl ether) | Essential for the accurate quantification of the fully brominated BDE-209. |

| Isotope-Labeled PCB | ¹³C₁₂-PCB-180 (Heptachlorobiphenyl) | Structurally similar; can be used as a surrogate or internal standard for heptachlorinated compounds. |

Method Validation and Detection Limits

Before an analytical method can be used for routine analysis, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. Method validation establishes the performance characteristics of the method. nih.gov

The key parameters evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be ≥ 0.99. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing certified reference materials or by performing recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers, degradation products, or matrix components.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov

Table 2: Typical Method Validation Parameters for PHDE Analysis by LC-MS/MS This interactive table summarizes typical performance characteristics for analytical methods targeting polyhalogenated compounds in environmental matrices.

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Recovery) | 70 - 130% |

| Precision (% RSD) | < 20% |

| Limit of Detection (LOD) | Analyte and matrix dependent (typically low pg/mL or pg/g) |

| Limit of Quantification (LOQ) | Analyte and matrix dependent (typically mid-to-high pg/mL or pg/g) |

Interferences and Challenges in Complex Environmental Matrices

The analysis of this compound in environmental samples such as soil, sediment, water, and biological tissues is fraught with challenges. The complexity of these matrices can lead to significant interferences that affect the accuracy and sensitivity of the analysis.

Matrix Effects: One of the most significant challenges, particularly in LC-MS, is the phenomenon of matrix effects. Co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to either signal suppression or enhancement. researchgate.net This can result in inaccurate quantification if not properly addressed, highlighting the importance of isotope dilution methods and effective sample cleanup. researchgate.net

Isomeric Co-elution: PHDEs exist as numerous congeners and isomers, many of which have identical mass-to-charge ratios. The chromatographic system must be able to separate the target isomer from other interfering isomers to ensure accurate quantification. High-resolution chromatography columns are essential to achieve this separation.

Sample Preparation: The extraction and cleanup of the target analyte from the sample matrix is a critical step. The goal is to efficiently extract the analyte while removing as many interfering compounds as possible. This often involves multi-step procedures, including solvent extraction followed by column chromatography cleanup using materials like silica gel or alumina. researchgate.net The ubiquitous nature of some PHDEs also means there is a high risk of contamination during sample preparation, requiring the stringent use of method blanks. researchgate.net

Toxicokinetics and Biotransformation of Polyhalogenated Diphenyl Ethers in Non Human Biota

Absorption and Distribution in Organisms

The absorption and distribution of these compounds within an organism are largely dictated by their high lipid solubility. Following uptake, they tend to partition from the bloodstream into tissues with high lipid content.

Species-Specific Accumulation Patterns

The extent and pattern of accumulation of polyhalogenated diphenyl ethers can vary significantly between different species. These differences are often attributed to species-specific metabolic capabilities, physiology, and position in the food web.

For instance, a study comparing two predator fish species, redtail catfish and oscar fish, which were fed the same contaminated prey, revealed distinct differences in their handling of PBDEs. While no significant metabolic debromination was observed in the redtail catfish, extensive debromination occurred in the oscar fish. nih.gov This highlights how different species can metabolize and, consequently, accumulate different profiles of these compounds, even with identical dietary exposure. nih.gov

Similarly, studies on dioxins, which share structural and chemical properties with chlorinated diphenyl ethers, show selective accumulation of certain congeners at higher trophic levels, such as in fish-eating birds and fish. epa.gov The physiology of each species, including the presence of specific transport proteins and metabolic enzymes, plays a crucial role in the ultimate distribution and retention of these chemicals. mdpi.com

Metabolic Pathways and Biotransformation Products

Once absorbed, polyhalogenated diphenyl ethers can undergo biotransformation, a series of metabolic processes aimed at detoxifying and facilitating the excretion of foreign compounds. These pathways are generally divided into Phase I and Phase II reactions.

Dehalogenation Processes and Formation of Lower Halogenated Congeners

A key metabolic pathway for polyhalogenated diphenyl ethers is dehalogenation, which involves the removal of halogen atoms (chlorine or bromine). For polybrominated diphenyl ethers (PBDEs), this process is known as debromination. Reductive debromination can lead to the formation of lower brominated congeners, which may have different toxicological properties than the parent compound.

This metabolic process has been observed in various organisms. For example, extensive debromination of PBDEs was found to occur in oscar fish. nih.gov While specific studies on the dechlorination of 2,3,3',4,4',5,5'-heptachlorodiphenyl ether in non-human biota are limited, the process is a known pathway for related chlorinated compounds. This transformation is significant because the resulting lower-halogenated congeners can sometimes be more mobile or toxic than the original compound.

Hydroxylation and Dealkylation Pathways

Hydroxylation is a primary Phase I metabolic reaction catalyzed by the cytochrome P-450 (CYP) enzyme system. mdpi.com This process introduces a hydroxyl (-OH) group onto the aromatic ring of the diphenyl ether molecule. This step increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions.

Hydroxylated metabolites of both PCBs and PBDEs have been identified in various species. nih.govnih.gov For instance, hydroxylated PBDEs were detected in the serum of both redtail catfish and oscar fish, suggesting this is a common metabolic route. nih.gov The formation of heptachlorobiphenylol has been identified as a metabolite of a heptachlorobiphenyl congener in rats, indicating that hydroxylation is a relevant pathway for highly chlorinated aromatic compounds. nih.gov Dealkylation, the removal of an alkyl group, is not a relevant pathway for this compound as it does not possess alkyl substituents.

Table 2: Key Metabolic Pathways for Polyhalogenated Diphenyl Ethers

| Metabolic Phase | Pathway | Description | Resulting Product |

|---|---|---|---|

| Phase I | Dehalogenation | Removal of halogen (e.g., bromine, chlorine) atoms. | Lower halogenated congeners. |

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group, catalyzed by CYP enzymes. | Hydroxylated metabolites. nih.gov |

| Phase II | Conjugation | Attachment of endogenous molecules (e.g., glucuronic acid, sulfate) to the hydroxylated metabolite. | Highly water-soluble conjugates for excretion. reactome.orguomus.edu.iqupol.cz |

Phase II Conjugation

Following Phase I reactions like hydroxylation, the metabolites can undergo Phase II conjugation. mdpi.comnih.gov This process involves the attachment of large, water-soluble endogenous molecules to the metabolite, which greatly increases its polarity and facilitates its excretion from the body via urine or bile. uomus.edu.iq

The primary Phase II reactions include:

Glucuronidation: The addition of glucuronic acid, a major pathway for xenobiotics. uomus.edu.iqresearchgate.net

Sulfation: The addition of a sulfate (B86663) group. upol.cz

Glutathione Conjugation: The attachment of glutathione, which can lead to the formation of mercapturic acids. uomus.edu.iqupol.cz

These conjugation reactions are catalyzed by a group of enzymes known as transferases. reactome.org While Phase I reactions can sometimes result in bioactivation, Phase II reactions are generally considered true detoxification pathways, converting metabolites into forms that can be readily eliminated. uomus.edu.iq

Species-Specific Metabolic Capacities and Rate Differences

The biotransformation of this compound, also known as BDE-183, demonstrates notable variability across different species in non-human biota. The primary metabolic pathway observed is reductive debromination, leading to the formation of lower brominated diphenyl ether congeners.

Fish: In vitro studies using hepatic microsomes have revealed significant differences in the metabolic rates of BDE-183 among fish species. Common carp (B13450389) (Cyprinus carpio) exhibit substantially higher biotransformation rates compared to rainbow trout (Oncorhynchus mykiss) and Chinook salmon (Oncorhynchus tshawytscha). The metabolite formation rates in carp can be 10 to 100 times faster than in the two salmonid species. Despite these rate differences, the primary debromination product of BDE-183 is consistent across these three species, with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) being the dominant metabolite. Minor metabolites, including BDE-153 and BDE-149, have also been identified.

An in vivo dietary exposure study with common carp further confirmed the debromination of BDE-183. Approximately 17% of the ingested BDE-183 was biotransformed and accumulated in the fish tissues as two distinct hexabrominated congeners, one of which was identified as BDE-154. Interestingly, the parent compound, BDE-183, was not detected in the whole body or liver tissues of the carp during the experiment, suggesting rapid and extensive metabolism in the gut.

Birds: Evidence for the metabolism of polybrominated diphenyl ethers (PBDEs) in avian species comes from both field observations and controlled feeding studies. While direct in vitro metabolism studies on BDE-183 in birds are not extensively documented, its presence as a metabolite has been confirmed. In a dietary exposure study where American kestrels (Falco sparverius) were fed decabromodiphenyl ether (BDE-209), BDE-183 was identified as a debromination product in the liver and/or fat tissues. This indicates that kestrels possess the metabolic capacity to debrominate higher brominated congeners to hepta-BDEs like BDE-183.

Marine Mammals: In vitro investigations with hepatic microsomes from a beluga whale (Delphinapterus leucas) have been conducted to assess the metabolism of several PBDE congeners, including BDE-183. These studies provide insight into the metabolic capabilities of marine mammals, although specific rates for BDE-183 were not detailed in the available literature.

Invertebrates: The metabolic capacity for BDE-183 in invertebrates appears to be limited. A study on the benthic oligochaete Lumbriculus variegatus exposed to sediment-associated PBDEs, including BDE-183, showed no significant evidence of biotransformation.

The following table summarizes the observed metabolites of this compound in different species.

| Species | Primary Metabolite(s) | Minor Metabolite(s) | Study Type |

| Common Carp (Cyprinus carpio) | BDE-154, Unidentified Hexa-BDE | - | In vivo |

| Common Carp (Cyprinus carpio) | BDE-154 | BDE-153, BDE-149 | In vitro |

| Rainbow Trout (Oncorhynchus mykiss) | BDE-154 | BDE-153, BDE-149 | In vitro |

| Chinook Salmon (Oncorhynchus tshawytscha) | BDE-154 | BDE-153, BDE-149 | In vitro |

| American Kestrel (Falco sparverius) | BDE-183 (from BDE-209) | - | In vivo |

Excretion and Depuration Kinetics in Experimental Models

Data on the excretion and depuration kinetics of the parent compound this compound are limited in non-human biota, as its rapid metabolism can preclude detection in tissues. However, studies have successfully characterized the depuration of its primary metabolites.

In a dietary exposure study with common carp, the depuration of the two hexabrominated BDE congeners formed from BDE-183 was monitored for 37 days after the exposure period ended. The depuration of these metabolites was found to be rapid. The calculated half-lives for both hexa-BDE congeners ranged from 9 to 11 days in all tissue types analyzed.

A notable observation during this study was the continued increase in the concentrations of the debrominated products for up to 12 days after the dietary exposure to BDE-183 had ceased. This suggests that the parent compound may have been retained in the intestinal tract, where it continued to be biotransformed and subsequently distributed to other tissues even during the depuration phase.

For comparative context, the apparent elimination half-life of BDE-183 has been calculated in human serum from occupationally exposed workers to be approximately 94 days. This highlights potential significant differences in toxicokinetics between species.

The following table presents the depuration half-life data for the metabolites of this compound observed in an experimental model.

| Species | Tissue | Compound | Depuration Half-Life (days) |

| Common Carp (Cyprinus carpio) | Whole Body, Liver, Intestine | BDE-154 and another Hexa-BDE | 9 - 11 |

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the specific chemical compound This compound (PCDE 189) that adheres to the provided outline.

The search for experimental data focusing solely on this specific congener did not yield sufficient information regarding its mechanisms of toxicity across the requested endpoints:

Cellular and Molecular Interactions: No specific studies were found detailing the interaction of this compound with biological membranes or proteins, its capacity to induce oxidative stress and ROS, its effects on DNA damage and repair, or its potential for membrane disruption and cellular viability impairment.

Endocrine Disruption Mechanisms: Research detailing the endocrine-disrupting effects, such as thyroid hormone imbalance, in non-human animals specifically for this compound is not available in the accessed resources.

Modulation of Cytochrome P450 Enzymes: There is a lack of specific data on how this compound modulates Cytochrome P450 enzymes, including EROD activity or its effects on CYP2B6, CYP3A, and CYP4.

While a significant body of research exists for the broader class of polyhalogenated diphenyl ethers (PCDEs) and related compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), the user's strict requirement to focus solely on this compound prevents the use of data from these related substances. Extrapolating findings from other congeners would not meet the standard of scientific accuracy for the specific compound requested and would violate the core instructions of the prompt.

Therefore, the requested article cannot be generated with the required level of scientific detail and accuracy at this time.

Mechanisms of Toxicity of Polyhalogenated Diphenyl Ethers in Experimental Models

Endocrine Disruption Mechanisms in Non-Human Animals (e.g., thyroid hormone imbalance, enzyme induction)

Aryl Hydrocarbon Receptor (AhR) Binding and Signaling

The toxic effects of many halogenated aromatic hydrocarbons are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govikenaoncology.com Upon binding a ligand, the cytosolic AhR complex translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to altered gene expression. nih.gov

Neurodevelopmental Toxicity in Animal Models

Developmental exposure to polyhalogenated diphenyl ethers, particularly the more extensively studied polybrominated diphenyl ethers (PBDEs), has been linked to neurodevelopmental deficits in animal models. researchgate.netnih.gov These studies provide a crucial framework for understanding the potential neurotoxicity of 2,3,3',4,4',5,5'-Heptachlorodiphenyl ether.

Research on various PBDE congeners has demonstrated that perinatal exposure in rodents can lead to long-lasting behavioral changes, including hyperactivity and impaired learning and memory. nih.govresearchgate.net The mechanisms underlying this neurotoxicity are thought to be multifactorial, potentially involving disruption of thyroid hormone homeostasis, which is critical for normal brain development, and direct effects on neuronal signaling pathways and oxidative stress in the brain. researchgate.netnih.gov Given that PBDEs can cross the placental barrier and are present in breast milk, the developing organism is particularly vulnerable to their effects. nih.govnih.gov Although direct experimental evidence for this compound is lacking, the consistent findings across a range of PBDEs suggest that developmental neurotoxicity is a significant concern for this class of compounds.

Immunosuppression in Animal Models (e.g., thymic atrophy, reduced lymphocytes for heptachlorodiphenyl ether)

The immune system is a sensitive target for many environmental contaminants, including polyhalogenated aromatic hydrocarbons. A key indicator of chemically induced immunosuppression is thymic atrophy, a reduction in the size and cellularity of the thymus gland, which is essential for the maturation of T-lymphocytes.

Studies on highly chlorinated diphenyl ethers have demonstrated their potential to suppress immune responses in mice. nih.govhoustonmethodist.org For instance, certain congeners have been shown to inhibit the antigenic response to T-cell-independent antigens, an effect that may be mediated by the AhR. nih.govhoustonmethodist.org While not directly implicating this compound, these findings point to a class-wide potential for immunotoxicity. Furthermore, related compounds such as 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) have been shown to cause thymic atrophy in subchronic feeding studies in rats. The loss of thymocytes, particularly the double-positive (CD4+CD8+) population, is a common feature of chemically induced thymic atrophy.

Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a critical physiological process that can be aberrantly induced by toxic substances, leading to tissue damage. In vitro studies using various cell models have shown that polyhalogenated diphenyl ethers can trigger apoptosis through several mechanisms.

Research on different PBDE congeners and their metabolites has consistently demonstrated the induction of apoptosis in a variety of cell types, including human hepatoma (Hep G2) cells, microglia, and germ cells. core.ac.uknih.govnih.gov A common underlying mechanism appears to be the generation of reactive oxygen species (ROS), leading to oxidative stress. semanticscholar.org This oxidative stress can, in turn, damage cellular components, including DNA, and trigger apoptotic signaling cascades. nih.gov Key events in PBDE-induced apoptosis often include the disruption of mitochondrial membrane potential, activation of caspases (such as caspase-3), and alterations in the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family. semanticscholar.org

| Compound/Metabolite | Cell Line | Key Findings |

| Decabromodiphenyl ether (PBDE-209) | Human hepatoma (Hep G2) | Induced apoptosis, increased intracellular ROS. core.ac.uk |

| PBDE Quinone Metabolite | Microglia BV2 cells | Triggered DNA damage and caspase-3-dependent apoptosis. nih.gov |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | C. elegans germ cells | Induced germ cell apoptosis via oxidative stress and a MAPK-mediated pathway. nih.gov |

| PBDE Mixture (DE-71) | Mouse neurons and astrocytes | Toxicity is mediated by oxidative stress and is primarily apoptotic in nature. nih.gov |

Comparative Toxicological Potency Across Congeners and Analogues

To assess the risk posed by complex mixtures of dioxin-like compounds, the toxic equivalency factor (TEF) approach is often employed. ornl.govepa.gov This method expresses the toxicity of individual congeners relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. epa.gov The total toxic equivalency (TEQ) of a mixture is then calculated by summing the product of the concentration of each congener and its respective TEF.

The determination of TEFs is based on a comprehensive evaluation of in vitro and in vivo data, including AhR binding affinity and the induction of AhR-mediated responses. nih.gov While TEFs have been established for numerous polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls, they are less well-defined for polychlorinated diphenyl ethers. The toxicological potency of these compounds can vary by orders of magnitude depending on their specific structure, including the number and position of the halogen substituents. taylorandfrancis.com For instance, congeners that can adopt a planar configuration, similar to TCDD, tend to have higher AhR binding affinity and greater toxic potency. epa.gov Studies on polybrominated compounds in fish have also demonstrated significant differences in potency among various congeners and analogues. pops.int The lack of specific TEF values for this compound highlights a critical data gap in assessing its dioxin-like toxicity.

Environmental Remediation and Management Strategies for Polyhalogenated Diphenyl Ethers

Biological Remediation Approaches

Biological remediation utilizes the metabolic potential of microorganisms and plants to degrade or stabilize contaminants. For persistent organic pollutants (POPs) such as heptachlorodiphenyl ether, bioremediation is considered a potentially cost-effective and environmentally sound alternative to conventional physical-chemical methods.

Bioremediation Technologies (e.g., phytoremediation, microbial degradation)

Microbial Degradation: The breakdown of highly chlorinated aromatic compounds by microorganisms is a complex process. The high number of chlorine atoms on 2,3,3',4,4',5,5'-heptachlorodiphenyl ether makes it highly resistant to aerobic degradation. The primary mechanism for initiating the breakdown of such compounds is typically anaerobic reductive dechlorination, where bacteria use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This process transforms highly chlorinated congeners into less chlorinated ones, which are more susceptible to subsequent aerobic degradation. nih.gov While specific microbial strains capable of degrading this exact heptachlorodiphenyl ether isomer are not well-documented, the principles are derived from extensive studies on PCBs. researchgate.net

Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. For compounds like PCDEs, phytoremediation can operate through several mechanisms:

Rhizodegradation: This involves the breakdown of contaminants in the soil by microbial activity in the root zone (rhizosphere). Plants release exudates that stimulate microbial populations capable of degrading POPs. nih.gov

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in shoots.

Phytodegradation: The breakdown of contaminants within the plant tissues by metabolic enzymes.

Studies using poplar plants have demonstrated enhanced degradation of PCBs in soil, suggesting that phytoremediation could be a viable strategy for lightly contaminated sites. nih.gov The effectiveness of phytoremediation for this compound would depend on factors such as its bioavailability in the soil and the specific plant species used.

Table 1: Overview of Bioremediation Technologies Applicable to Highly Chlorinated Aromatic Compounds

Anaerobic Dechlorination and Aerobic Degradation in Wastewater Treatment

In wastewater treatment settings, a sequential anaerobic-aerobic process is the most promising biological strategy for compounds like this compound. nih.gov

Anaerobic Stage: Contaminated sludge or wastewater is held in an anaerobic digester. Here, organohalide-respiring bacteria can initiate reductive dechlorination. nih.gov This process is crucial as it breaks down the highly chlorinated, recalcitrant parent compound into lower chlorinated, less toxic intermediates.

Aerobic Stage: The effluent from the anaerobic stage, now containing simpler and less chlorinated compounds, is subjected to conventional aerobic treatment. Aerobic microorganisms can then cleave the aromatic rings and further degrade the intermediates, potentially leading to complete mineralization.

This sequential treatment mimics the most effective degradation pathways observed in natural environments and has been successfully tested for sediments and sludges contaminated with highly chlorinated PCBs. nih.gov

Physical Remediation Methods

Physical remediation methods involve physically separating the contaminant from the environmental matrix (e.g., soil, water) or using thermal energy to destroy it. These methods are often faster than biological approaches but can be more costly and energy-intensive.

Adsorption Techniques (e.g., activated carbon)

Adsorption involves binding the contaminant to the surface of a sorbent material. Activated carbon is a highly effective adsorbent for a wide range of POPs, including PCBs and dioxins, due to its large surface area and porous structure. nih.govresearchgate.net

Due to its lipophilic and aromatic nature, this compound is expected to adsorb strongly to activated carbon. This technique can be applied by:

Mixing activated carbon directly into contaminated soil or sediment to sequester the compound and reduce its bioavailability.

Using granular activated carbon in filtration systems to remove the compound from contaminated water.

Studies on PCBs have shown that activated carbon has significantly higher sorption coefficients than other materials like biochar. nih.gov However, the presence of natural organic matter in the environment can partially reduce the adsorption effectiveness by competing for binding sites. nih.govresearchgate.net

Thermal Desorption and Steam Extraction

Thermal Desorption: This technology uses heat to volatilize contaminants from a solid matrix like soil. The soil is heated to a target temperature, turning the contaminants into a gas. This gas is then collected and treated. For PCBs, soil temperatures of 335°C to 600°F have been shown to be effective. clu-in.orgresearchgate.net In-situ thermal desorption (ISTD) involves placing heating elements directly into the contaminated ground. clu-in.org A key consideration is that thermal treatment of chlorinated compounds in the presence of oxygen can lead to the formation of highly toxic polychlorinated dibenzofurans (PCDFs) and dibenzo-p-dioxins (PCDDs). nih.govresearchgate.net

Steam Extraction (Steam Stripping): This method involves injecting high-temperature steam into the contaminated soil. epa.gov The steam transfers heat to the soil, causing the volatilization of semi-volatile organic compounds like this compound. nih.govresearchgate.net The mixture of steam and volatilized contaminants is then extracted via vacuum wells and treated at the surface. Steam distillation has proven effective for removing similar compounds, like dioxins, from soil. nih.gov

Table 2: Comparison of Physical Remediation Methods for POP-Contaminated Soil

Leaching Methods

Leaching, commonly known as soil washing, is an ex-situ remediation technique that uses a liquid washing solution to separate contaminants from soil. For hydrophobic compounds like this compound, the washing solution typically contains surfactants or co-solvents to enhance mobilization. Research on PCB-contaminated soil has shown that washing with nonionic surfactants in combination with chelating agents like EDTA can effectively mobilize both PCBs and heavy metals from the soil matrix. nih.gov

The process generates a concentrated liquid eluent containing the contaminant, which must then be treated. A common approach is to pass the eluent through activated carbon to adsorb the mobilized pollutants, allowing for the potential recycling of the washing solution. researchgate.net

Chemical Remediation Techniques

Chemical remediation techniques offer promising avenues for the degradation and detoxification of persistent organic pollutants like polyhalogenated diphenyl ethers. These methods utilize chemical reactions to transform the contaminant into less harmful substances. This section explores the application of photocatalysis, advanced oxidation processes (AOPs), zero-valent iron (ZVI), and bimetallic nanoparticles (BNPs) for the remediation of this compound and related compounds.

Photocatalysis and Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH) wikipedia.org. These processes are particularly useful for treating biologically toxic or non-degradable materials such as aromatics and pesticides wikipedia.org. Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, as well as photocatalysis with materials like titanium dioxide (TiO₂) wikipedia.orgmdpi.com.

While specific studies on the photocatalytic degradation of this compound are limited, research on similar compounds, such as polychlorinated biphenyls (PCBs) and other polybrominated diphenyl ethers (PBDEs), provides valuable insights. For instance, photocatalytic degradation of 2,4,5-trichlorophenol (B144370) has been demonstrated to be effective, with the process being tunable to achieve various treatment objectives nih.gov. The efficiency of these processes often depends on factors like the wavelength of light, the presence of a catalyst, and the reaction time nih.gov.

AOPs, such as the combination of UV light with hydrogen peroxide, have shown high degradation efficiencies (ranging from 79% to 98%) for various pharmaceutical compounds mdpi.com. These processes generate highly reactive radicals that can transform complex organic molecules into simpler, less toxic substances mdpi.commdpi.com. It is important to note that the composition of the effluent from photocatalytic treatment can influence the effectiveness of subsequent biological treatment stages nih.gov.

Table 1: Overview of Advanced Oxidation Processes for Organic Pollutants

| AOP Technique | Description | Target Pollutants (Examples) | Key Advantages |

| UV/H₂O₂ | Utilizes UV light to cleave hydrogen peroxide, generating hydroxyl radicals. | Pharmaceuticals, Pesticides | High efficiency, no sludge production. |

| Ozonation | Employs ozone as a powerful oxidant, which can also be combined with UV or H₂O₂. | Dyes, Phenols, various organic compounds | Strong oxidizing potential, effective for a wide range of pollutants. |

| Photocatalysis (e.g., TiO₂/UV) | A semiconductor catalyst (like TiO₂) is activated by UV light to produce hydroxyl radicals. | Chlorinated phenols, PCBs, Dyes | Catalyst can be reused, potential for complete mineralization. |

| Fenton/Photo-Fenton | Uses a mixture of hydrogen peroxide and an iron catalyst to create hydroxyl radicals, enhanced by UV light in Photo-Fenton. | Aromatic compounds, Pesticides | Rapid degradation rates, effective at ambient temperature and pressure. |

Zero-Valent Iron (ZVI) and Bimetallic Nanoparticles (BNPs)

Zero-valent iron (ZVI) is a strong reducing agent that has been effectively used for the remediation of various organic contaminants enviro.wiki. In the context of polyhalogenated compounds, ZVI facilitates reductive dehalogenation, a process where halogen atoms are removed from the molecule. While direct studies on this compound are scarce, research on other chlorinated and brominated compounds demonstrates the potential of this technology. For example, ZVI has been shown to enhance the microbial dechlorination of 2,4-dichlorophenol (B122985) nih.gov. The effectiveness of ZVI can be influenced by surface characteristics and the presence of other metals researchgate.net.

Bimetallic nanoparticles (BNPs) often exhibit enhanced reactivity compared to their monometallic counterparts due to synergistic effects between the two metals nih.gov. A common combination is palladium-coated iron (Pd/Fe), where iron serves as the primary electron donor and palladium acts as a catalyst for hydrogenation and dehalogenation researchgate.net. BNPs have been successfully used to degrade a range of organic pollutants, including pesticides and polychlorinated biphenyls (PCBs) researchgate.netmeddocsonline.org. The addition of a second metal can significantly increase the rate of degradation researchgate.net. For instance, the presence of copper, nickel, or ferric cations has been observed to enhance the degradation of pentachlorophenol (B1679276) by Pd/Fe nanoparticles researchgate.net.

Table 2: Comparison of ZVI and BNP Remediation for Halogenated Organic Compounds

| Remediation Agent | Mechanism of Action | Target Compounds (Examples) | Reported Efficiency |

| Zero-Valent Iron (ZVI) | Reductive dehalogenation | Chlorinated phenols, Pesticides (e.g., Heptachlor) | Up to 93% reduction of heptachlor (B41519) after 48 hours researchgate.net. |

| Bimetallic Nanoparticles (e.g., Pd/Fe, Ni/Fe) | Catalytic reductive dehalogenation | Pentachlorophenol, PCBs, Chlorinated ethenes | Complete dechlorination of pentachlorophenol achieved with NiS/Fe system researchgate.net. |